
3alpha-Taraxerol; Epitaraxerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6aR,8aR,12bS,14bR)-4,4,6a,8a,11,11,12b,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol is a complex organic compound characterized by its polycyclic structure and multiple stereocenters. This compound belongs to the class of tetracyclic triterpenoids, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6aR,8aR,12bS,14bR)-4,4,6a,8a,11,11,12b,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol involves multiple steps, including cyclization, oxidation, and reduction reactions. The starting materials typically include simpler triterpenoid precursors, which undergo cyclization to form the polycyclic core.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound in large quantities. Alternatively, chemical synthesis methods can be scaled up to industrial levels, employing optimized reaction conditions and catalysts to enhance yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where hydroxyl groups are converted to carbonyl groups. Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in carbon tetrachloride, alkylation using alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms and stereochemistry.
Biology: In biological research, the compound is studied for its potential bioactive properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer, inflammation, and microbial infections.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties .
Wirkmechanismus
The mechanism of action of (6aR,8aR,12bS,14bR)-4,4,6a,8a,11,11,12b,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Taraxerol: A triterpenoid with similar structural features but different stereochemistry.
Urs-12-en-3-one: Another tetracyclic triterpenoid with distinct functional groups and biological activities
Uniqueness: The uniqueness of (6aR,8aR,12bS,14bR)-4,4,6a,8a,11,11,12b,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol lies in its specific stereochemistry and functional groups, which confer unique biological activities and chemical reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C30H50O |
|---|---|
Molekulargewicht |
426.7 g/mol |
IUPAC-Name |
(6aR,6aS,8aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol |
InChI |
InChI=1S/C30H50O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3/t20?,22?,23?,24?,27-,28-,29-,30+/m0/s1 |
InChI-Schlüssel |
GGGUGZHBAOMSFJ-QYQADISHSA-N |
Isomerische SMILES |
C[C@]12CCC(CC1[C@@]3(CCC4[C@]5(CCC(C(C5CC[C@]4(C3=CC2)C)(C)C)O)C)C)(C)C |
Kanonische SMILES |
CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[7-[[(3R)-1-[6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexyl]pyrrolidin-3-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12427761.png)
![(E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B12427767.png)
![[D-Leu-4]-OB3](/img/structure/B12427775.png)

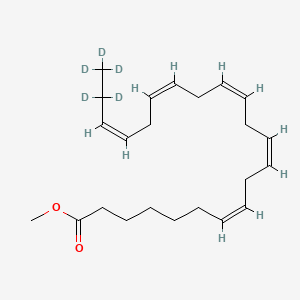
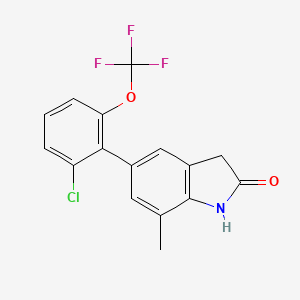
![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile](/img/structure/B12427796.png)

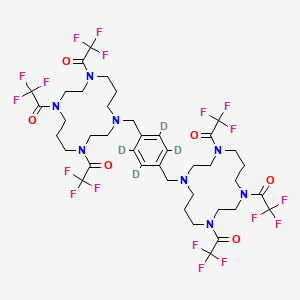
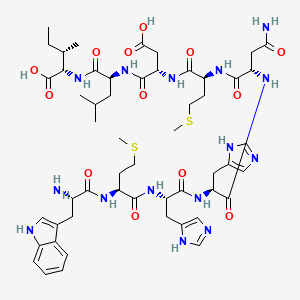
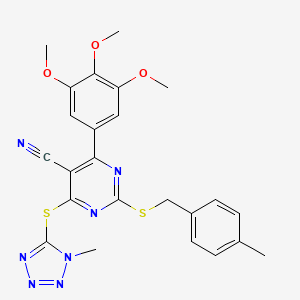
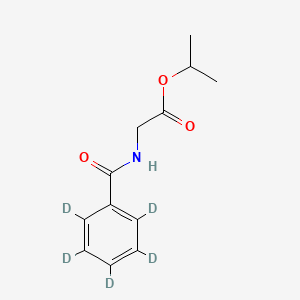
![methyl 2-[[(2R)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]acetyl]-(thiophen-2-ylmethyl)amino]acetate](/img/structure/B12427831.png)
